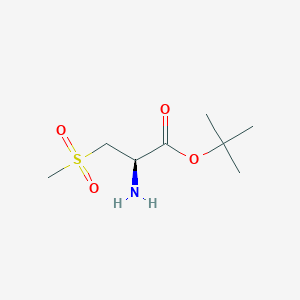

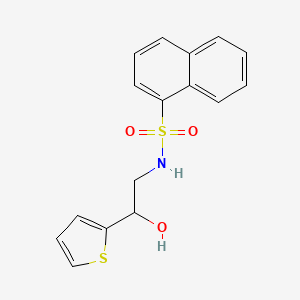

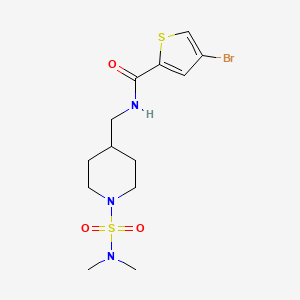

![molecular formula C21H21ClN6O2S B3013682 N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide CAS No. 1189921-51-4](/img/structure/B3013682.png)

N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide" is a complex molecule that appears to be related to the class of pyrazolodiazepines. These compounds have been of interest due to their structural similarity to biologically active compounds and potential therapeutic applications. For instance, pyrazolodiazepines have been synthesized and screened for psychotropic activity, showing CNS effects similar to diazepam in animal models .

Synthesis Analysis

The synthesis of pyrazolodiazepines typically involves the formation of diarylpyrazole intermediates, which can be achieved through a tandem sequence amine-exchange/heterocyclization starting from enaminones and arylhydrazines. A key step in this process is the C(aryl)-N bond construction, which can be facilitated by a palladium-catalyzed intramolecular N-arylation reaction. This methodology has been shown to be efficient and can be conducted in both homogeneous and polymer-supported versions, with the possibility of recycling the heterogeneous catalyst .

Molecular Structure Analysis

The molecular structure of pyrazolodiazepines includes a pyrazole ring fused to a diazepine ring. The compound likely contains additional functional groups, such as a sulfonamide moiety, which could influence its reactivity and interaction with biological targets. The presence of substituents like methyl and propyl groups can also affect the molecule's electronic properties and steric hindrance, potentially impacting its pharmacological profile .

Chemical Reactions Analysis

Pyrazolodiazepines can participate in various chemical reactions, depending on their substituents and reaction conditions. For example, the presence of an enal group in the molecule could allow for formal [4 + 3] or [4 + 1] annulation reactions with azoalkenes, catalyzed by N-heterocyclic carbenes (NHCs). The choice of NHC catalyst, as well as its electronic and steric properties, can direct the reaction pathway towards the formation of either 1,2-diazepine or pyrazole derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide" are not detailed in the provided papers, pyrazolodiazepines generally exhibit properties that make them suitable for biological applications. These can include lipophilicity, which affects their ability to cross biological membranes, and stability, which is important for their shelf life and metabolic profile. The substituents and functional groups present in the molecule can significantly influence these properties .

科学的研究の応用

Synthetic Pathways and Heterocyclic Systems

The compound is integral in the synthesis of novel pyrazolodibenzo[1,4]diazepines, which have shown good overall yields and structural similarity to biologically relevant compounds like rimonabant or celecoxib. The key synthesis step involves C(aryl)-N bond construction via a palladium-catalyzed intramolecular N-arylation reaction. This methodology underscores the compound's role in developing heterocyclic systems with potential pharmacological applications (S. Hernández et al., 2011).

Carbonic Anhydrase Inhibition

Research has demonstrated the compound's utility in generating a novel class of [1,4]oxazepine-based primary sulfonamides. These sulfonamides exhibit strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enables both the [1,4]oxazepine ring construction and its activity as an enzyme prosthetic zinc-binding group, highlighting the compound's potential in medicinal chemistry (A. Sapegin et al., 2018).

Antimicrobial and Anti-inflammatory Agents

The compound serves as a precursor in the synthesis of novel derivatives like pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, bearing an aryl sulfonate moiety. These derivatives have been prepared via multi-component cyclo-condensation reactions and evaluated for their anti-bacterial, antifungal, and anti-inflammatory activities, illustrating the compound's relevance in the discovery of new therapeutic agents (B. V. Kendre et al., 2015).

Electrochemical Characterization

The compound is involved in the synthesis and electrochemical characterization of novel metallophthalocyanines, fused with N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide groups. These metal complexes have been characterized through various spectroscopic and electrochemical techniques, contributing to the field of electrochemical sensors and devices (Beytullah Ertem et al., 2017).

特性

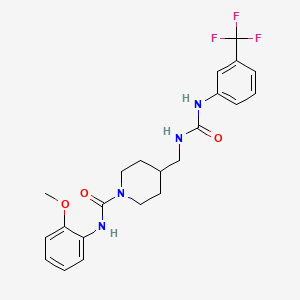

IUPAC Name |

3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6O2S/c1-11-6-7-14(8-12(11)2)23-21-24-20(26-31-21)19-13(3)28(27-25-19)16-9-15(22)17(29-4)10-18(16)30-5/h6-10H,1-5H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNGMMSWIIHIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

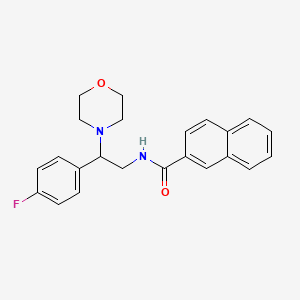

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3013599.png)

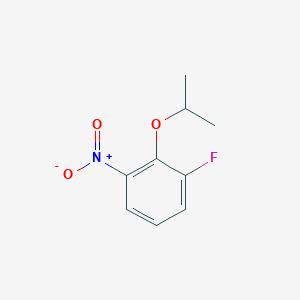

![N-(3-fluorophenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013608.png)

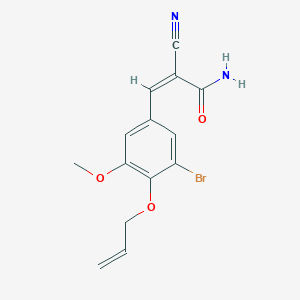

![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![6-methyl-N-(3-methylbenzyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013622.png)